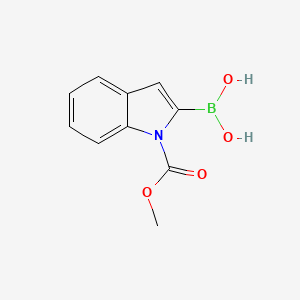

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid

描述

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a methoxycarbonyl group at the 1-position of the indole ring. This compound serves as a critical intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of complex indole-based architectures for pharmaceutical and materials science applications. Its boronic acid moiety facilitates selective coupling with aryl halides or pseudohalides, while the methoxycarbonyl group provides stability and influences electronic properties. The compound is commercially available (e.g., CymitQuimica offers 5g for €91.00) and is utilized in drug discovery pipelines for constructing bioactive molecules targeting enzymes, receptors, and tubulin polymerization .

属性

IUPAC Name |

(1-methoxycarbonylindol-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO4/c1-16-10(13)12-8-5-3-2-4-7(8)6-9(12)11(14)15/h2-6,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPSIQMPUCCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856003 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001162-89-5 | |

| Record name | [1-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of boronic acid reagents can help mitigate costs .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative participates in palladium-catalyzed cross-couplings to form C–C bonds. Optimal conditions involve Pd(dba)₂ (2.5 mol%), Xantphos ligand (5 mol%), and Cs₂CO₃ (1 equiv) in a CPME/H₂O (4:1) solvent system at 106°C, achieving 99% conversion in 45 minutes .

Key Reaction Data

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pyridin-2-yl triflate | Pd(dba)₂/Xantphos | Cs₂CO₃ | CPME/H₂O | 106 | 0.75 | 73 |

Scope and Limitations :

-

Electron-withdrawing substituents on the indole ring enhance reactivity .

-

Steric hindrance at the 6-position of indole reduces yields (e.g., 47% for 6-methylindole) .

Brønsted Acid-Catalyzed Cyclizations

Under acidic conditions, this boronic acid undergoes cascade reactions to form tetrahydrocarbazolones. Using p-TsOH (10 mol%) in MeCN with thiol nucleophiles at room temperature, products are obtained in 60–90% yield .

Representative Conditions and Yields

| Nucleophile | Catalyst | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | p-TsOH | MeCN | 2 | 6a | 85 |

| 2-Mercaptoethanol | p-TsOH | MeCN | 2 | 6b | 78 |

Mechanistic Insight :

-

The reaction proceeds via indoleneiminium intermediate formation, followed by nucleophilic attack and cyclization .

Acetal Formation

Treatment with CeCl₃·7H₂O and trimethyl orthoacetate in MeOH at room temperature converts the boronic acid into 4,4-dimethoxybutan-1-one derivatives in 90% yield .

Reaction Pathway

-

Coordination : CeCl₃ activates the carbonyl group.

-

Acetalization : Trimethyl orthoacetate provides methoxy groups for trapping the oxonium intermediate .

Challenges and Optimization

-

Low-Yielding Steps : Direct borylation of methyl indole-2-carboxylate yields only 13% due to competing side reactions .

-

Catalyst Sensitivity : Pd(OAc)₂/XPhos systems show superior performance over Pd(PPh₃)₄ in cross-couplings .

Comparative Analysis of Catalytic Systems

| Catalyst/Ligand | Conversion (%) | Key Advantage |

|---|---|---|

| Pd(dba)₂/Xantphos | 99 | High efficiency in C–C bond formation |

| Pd(OAc)₂/XPhos | 93 | Tolerates electron-deficient substrates |

| Pd(PPh₃)₄ | 66 | Limited by poor steric tolerance |

科学研究应用

Pharmaceutical Development

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid plays a crucial role in the synthesis of pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its ability to participate in cross-coupling reactions makes it a valuable intermediate for creating complex drug molecules.

Case Study : A study demonstrated the synthesis of novel indole-based compounds using this boronic acid as a key intermediate, leading to promising anti-cancer activities in vitro .

| Application Area | Description |

|---|---|

| Targeted Therapies | Utilized in synthesizing compounds aimed at specific cancer types. |

| Drug Intermediates | Serves as a building block for various therapeutic agents. |

Organic Synthesis

This compound is extensively used in organic synthesis due to its reactivity in Suzuki-Miyaura cross-coupling reactions. It allows for the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules.

Example Reaction :

where Ar and Ar' represent different aromatic groups .

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Facilitates the formation of biphenyl compounds. |

| Homocoupling | Enables the coupling of identical aryl groups to form biaryl compounds. |

Material Science

In material science, this compound is used to develop advanced materials with tailored properties. Its incorporation into polymers can enhance their functionality for applications in electronics and coatings.

Research Insight : A recent investigation highlighted the use of this boronic acid in synthesizing conductive polymers that exhibit improved electrical properties and stability under various conditions .

| Material Type | Properties Enhanced |

|---|---|

| Conductive Polymers | Increased electrical conductivity and thermal stability. |

| Coatings | Improved adhesion and durability against environmental factors. |

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying substances. Its boron moiety can form complexes with various analytes, improving detection sensitivity.

Application Example : In a study focused on environmental analysis, this compound was utilized to develop a method for detecting phenolic compounds in water samples, demonstrating high specificity and sensitivity .

| Analytical Technique | Application |

|---|---|

| Spectroscopy | Used as a reagent for enhancing signal intensity in detection methods. |

| Chromatography | Acts as a derivatizing agent for improved separation of analytes. |

作用机制

The mechanism by which (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors .

相似化合物的比较

Key Observations :

- Protecting Groups : The Boc group (tert-butoxycarbonyl) in analogs like (1-Boc-1H-indol-2-yl)boronic acid enhances steric bulk, requiring deprotection (e.g., acidic conditions) post-coupling, whereas the methoxycarbonyl group remains intact, streamlining synthesis .

- Electronic Effects: Methoxycarbonyl is electron-withdrawing, polarizing the indole ring and accelerating cross-coupling rates compared to Boc-protected analogs. Bromo or cyano substituents (e.g., in 5-bromo or 6-cyano derivatives) further modulate reactivity and binding in biological targets .

Reactivity in Suzuki–Miyaura Cross-Coupling

Table 2: Reaction Efficiency and Product Diversity

| Compound | Coupling Partner | Yield (%) | Key Product | Application |

|---|---|---|---|---|

| (1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid | 3-Bromobenzonitrile | 53–57 | Indole-carboxylic acid derivatives | Salicylate synthase inhibitors |

| (1-Boc-5-bromo-1H-indol-2-yl)boronic acid | 2-Iodobenzo[d]thiazole | 35–48 | 2-(Indolyl)benzothiazoles | Antiproliferative agents |

| (1-Boc-1H-indol-2-yl)boronic acid | 5,6-Dibromo-2-iodo-1H-indole | 53 | 5,6-Dibromo-biindoles | Pyruvate kinase inhibitors |

Key Observations :

- Yield Trends : Methoxycarbonyl derivatives exhibit moderate yields (53–57%) in coupling with bromobenzonitriles, comparable to Boc-protected analogs (35–57%). Bromo-substituted indole boronic acids show lower yields due to steric hindrance .

- Substituent Compatibility : Methoxycarbonyl tolerates diverse electrophiles (e.g., aryl bromides, iodides), while Boc-protected analogs require careful handling to prevent premature deprotection .

Stability and Commercial Viability

- Stability : Methoxycarbonyl derivatives exhibit superior hydrolytic stability compared to Boc analogs, which degrade under acidic or thermal conditions. This makes them preferable for one-pot syntheses .

- Cost and Availability: this compound is competitively priced (€91.00/5g) and widely available, whereas specialized derivatives (e.g., 6-cyano or 7-methoxycarbonyl analogs) cost up to €1,155.00/5g due to complex synthesis .

生物活性

(1-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid is a significant compound in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by the presence of both an indole moiety and a boronic acid group, has shown promise in various therapeutic applications, particularly in enzyme inhibition and cancer treatment.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.0017 g/mol. The structure consists of an indole ring substituted with a methoxycarbonyl group at the first position and a boronic acid group at the second position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 219.0017 g/mol |

| Functional Groups | Indole, Boronic Acid, Methoxycarbonyl |

The biological activity of this compound primarily arises from its ability to form stable complexes with biological molecules. The boronic acid moiety can interact with hydroxyl and amino groups in proteins, leading to modulation of enzymatic activities. This interaction is crucial for designing enzyme inhibitors, making it a valuable tool in drug development .

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can act as inhibitors of various enzymes, particularly serine proteases. These enzymes play critical roles in many biological processes, including digestion and immune response. The ability to inhibit these enzymes positions this compound as a potential therapeutic agent against diseases where serine proteases are implicated .

Anticancer Properties

Several studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds structurally similar to this compound have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interference with cancer cell signaling pathways, suggesting that this compound may contribute to novel cancer therapies .

Case Studies

- Inhibition of Cancer Cell Growth : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines. For example, when tested on HeLa and A549 cells, it exhibited significant cytotoxic effects at concentrations ranging from 5 to 25 µM .

- Enzyme Interaction Studies : Binding affinity studies indicate that this compound interacts strongly with certain serine proteases. These interactions can lead to the inhibition of enzymatic activity, which is beneficial for therapeutic applications targeting diseases associated with these enzymes .

Research Findings

Recent literature has focused on the synthesis and biological evaluation of boronic acids, including this compound. Key findings include:

- Synthesis : The synthesis typically involves multi-step reactions that yield high purity compounds suitable for biological testing .

- Biological Evaluations : Various assays have been employed to assess the biological activity, including MTT assays for cytotoxicity and enzyme activity assays for inhibition studies .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for (1-(methoxycarbonyl)-1H-indol-2-yl)boronic acid, and how is its structural integrity validated?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where indole derivatives functionalized with boronic acid groups are reacted with iodinated or brominated aromatic partners. For example, similar indolylboronic acids are prepared using tert-butoxycarbonyl (Boc)-protected intermediates, followed by deprotection and functionalization .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, ¹H NMR peaks for analogous compounds show aromatic protons at δ 7.59–8.10 ppm and methoxycarbonyl groups at δ 3.93 ppm, while HRMS confirms molecular ion accuracy (e.g., [M–H]⁻ at 388.9108) .

Q. What precautions are necessary for handling and storing this compound to prevent decomposition?

- Stability : Boronic acids are prone to hydrolysis and oxidation. Storage under inert atmospheres (argon/nitrogen) at 2–8°C in anhydrous solvents (e.g., THF or DMF) is recommended .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Stabilizing agents like diethanolamine may reduce boronic acid degradation during purification .

Advanced Research Questions

Q. How does the methoxycarbonyl group affect the electronic and steric properties of the boronic acid in cross-coupling reactions?

- Electronic Effects : The electron-withdrawing methoxycarbonyl group enhances electrophilicity at the boron center, improving reactivity in Suzuki-Miyaura couplings. However, steric hindrance from the indole ring may reduce coupling efficiency with bulky substrates .

- Crystallographic Insights : Hydrogen-bonding networks involving the boronic acid’s hydroxyl groups (O–H···O distances ~2.75 Å) stabilize the crystal lattice, but the methoxycarbonyl group limits intermolecular interactions due to steric shielding of adjacent oxygen atoms .

Q. What experimental strategies optimize reaction yields in Suzuki-Miyaura couplings using this boronic acid?

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (K₂CO₃) in THF/water mixtures yield 40–57% for biindole derivatives. Lower yields (22%) occur with sterically hindered partners, necessitating microwave-assisted heating or ligand tuning (e.g., SPhos) .

- Parameter Optimization :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | 80–100°C | 22–57% | |

| Solvent System | THF/H₂O (3:1) | 40–53% | |

| Base | K₂CO₃ | 53% |

Q. How can computational modeling predict intermolecular interactions affecting crystallization?

- Hydrogen-Bonding Analysis : Density Functional Theory (DFT) calculations model O–H···O interactions (e.g., bond lengths ~2.75 Å) observed in X-ray crystallography. The methoxycarbonyl group’s steric bulk reduces hydrogen-bond donor capacity, impacting crystal packing .

- Molecular Dynamics (MD) : Simulates solvent effects on nucleation, revealing preferential aggregation in polar aprotic solvents like DMSO, which aligns with experimental crystallization trends .

Contradictions and Resolutions

- Yield Variability : Discrepancies in coupling yields (e.g., 22% vs. 57%) arise from substrate steric effects. Resolution: Use bulky ligands (e.g., XPhos) or microwave irradiation to enhance reactivity .

- Stability vs. Reactivity : While the methoxycarbonyl group stabilizes the boronic acid, it may reduce coupling efficiency. Resolution: Introduce electron-donating substituents (e.g., methyl groups) to balance electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。